Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate

Catalog No.
S6429598
CAS No.
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-...

Product Name

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-5-20-16(19)15-11(4)17(9-10(2)3)14-7-6-12(18)8-13(14)15/h6-8,10,18H,5,9H2,1-4H3

InChI Key

WIVRHTPQXBZLGI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC(C)C)C

The exact mass of the compound ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate is 275.15214353 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a hydroxyl group and an ethyl ester at the carboxylic acid position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The chemical formula for this compound is C15H21NO3C_{15}H_{21}NO_3, and it has a molecular weight of approximately 263.34 g/mol. Its structure features a 5-hydroxy group, which may enhance its reactivity and biological interactions compared to other indole derivatives .

Typical of indole derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents .

Research indicates that ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate exhibits several biological activities, including:

  • Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Effects: Some studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms are still under investigation.
  • Potential Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, warranting further research into its therapeutic potential .

The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate typically involves multi-step organic reactions:

  • Formation of Indole Core: Starting from simpler aromatic compounds, the indole structure can be synthesized using cyclization reactions.
  • Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through electrophilic aromatic substitution or by using hydroxylating agents.
  • Carboxylation and Esterification: The carboxylic acid functionality is introduced via carboxylation reactions, followed by esterification with ethanol to yield the final product.

These methods highlight the complexity and sophistication required in synthesizing this compound .

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in treating inflammatory diseases and cancer.
  • Chemical Research: As an intermediate, it can be utilized in synthesizing more complex indole derivatives for further study.
  • Agricultural Chemistry: Potential use as a bioactive agent in agrochemicals due to its antioxidant properties .

Interaction studies involving ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate have focused on its binding affinity with various biological targets. These include:

  • Enzyme Inhibition: Investigations into how this compound affects enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: Studies assessing its interaction with specific receptors that mediate physiological responses, which may elucidate its mechanism of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-hydroxy-2-methylindole-3-carboxylateLacks the branched alkane side chainMore straightforward synthesis
Ethyl 5-hydroxy-1-(phenyl)indole-3-carboxylateContains a phenyl group insteadPotentially different biological activity profile
Ethyl 5-hydroxy-1-isobutylindole-3-carboxylateIsobutyl side chainMay exhibit distinct pharmacokinetics

The uniqueness of ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate lies in its specific side chain configuration and functional groups, which may influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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